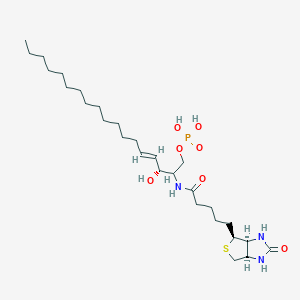

N-Biotinyl D-erythro-Sphingosine-1-phosphate

Beschreibung

Eigenschaften

IUPAC Name |

[(E,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H52N3O7PS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24(32)22(20-38-39(35,36)37)29-26(33)19-16-15-18-25-27-23(21-40-25)30-28(34)31-27/h14,17,22-25,27,32H,2-13,15-16,18-21H2,1H3,(H,29,33)(H2,30,31,34)(H2,35,36,37)/b17-14+/t22?,23-,24+,25-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVSZTHGPGQBCL-KNRYMFASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H](C(COP(=O)(O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H52N3O7PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747154 |

Source

|

| Record name | (3R,4E)-3-Hydroxy-2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093733-24-4 |

Source

|

| Record name | (3R,4E)-3-Hydroxy-2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: N-Biotinyl D-erythro-Sphingosine-1-phosphate (Biotin-S1P)

Topic: Function and Application of N-Biotinyl D-erythro-Sphingosine-1-phosphate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

N-Biotinyl D-erythro-Sphingosine-1-phosphate (Biotin-S1P) is a functionalized analog of the bioactive lipid mediator Sphingosine-1-phosphate (S1P). It serves as a critical molecular probe for elucidating sphingolipid signaling mechanisms. Unlike radiolabeled variants (

Its primary utility lies in two distinct biological contexts:

-

Extracellularly: As a ligand to map and quantify cell-surface S1P receptors (S1PR1–5).

-

Intracellularly: As a tracer to identify cytosolic targets, most notably TRAF2 (TNF Receptor-Associated Factor 2), establishing S1P as a cofactor in NF-

B signaling.

Molecular Architecture & Physicochemical Properties

Structural Design

The molecule retains the endogenous D-erythro stereochemistry and the critical phosphate head group required for receptor recognition. The biotin moiety is attached via an amide linkage at the

| Property | Specification |

| Chemical Formula | |

| Molecular Weight | ~620.78 Da |

| Solubility | Sparingly soluble in water; soluble in warm methanol; requires BSA carrier for aqueous buffers. |

| Purity Standard | >99% (TLC/HPLC) |

| Stability | Hygroscopic; store at -20°C under inert gas ( |

Critical Solubilization Protocol

Causality: S1P is an amphipathic lipid with low critical micelle concentration (CMC). Without a carrier protein, it adheres to plastic and glass, leading to inconsistent experimental data.

Protocol: BSA-Complexing (The "Chaperone" Method)

-

Dry Down: Aliquot the desired amount of Biotin-S1P (in methanol) into a siliconized glass tube. Evaporate solvent under a stream of

.[1][2] -

Reconstitution: Prepare a 4 mg/mL Fatty Acid-Free (FAF) BSA solution in PBS or TBS. Note: FAF-BSA is crucial; standard BSA contains endogenous lipids that compete for binding.

-

Complexing: Add the BSA solution to the dried lipid film to achieve a final concentration of 125

M. -

Incubation: Sonicate in a water bath at 37°C for 30 minutes . Vortex every 5 minutes.[2] The solution should become clear/slightly hazy but homogeneous.

Core Functions & Signaling Pathways[3]

Extracellular: S1P Receptor Agonism

Biotin-S1P binds to the G-protein coupled receptors S1PR1–5. Upon binding, it induces conformational changes triggering

Diagram 1: S1P Receptor Signaling Network This diagram illustrates the canonical pathways activated by Biotin-S1P binding to cell surface receptors.

Caption: Canonical G-protein coupling of S1P Receptors activated by Biotin-S1P.

Intracellular: The TRAF2 Cofactor Paradigm

A seminal discovery (Alvarez et al., Nature 2010) utilized Biotin-S1P to identify TRAF2 as a direct intracellular target. S1P binding to the RING domain of TRAF2 is required for its E3 ubiquitin ligase activity, linking sphingolipid metabolism to NF-

Diagram 2: Intracellular S1P-TRAF2 Axis This pathway highlights the receptor-independent function of S1P.

Caption: Biotin-S1P mimics intracellular S1P, binding TRAF2 to activate NF-κB signaling.

Experimental Protocols

Flow Cytometry: Receptor Internalization Assay

This protocol assesses the binding and subsequent endocytosis of S1PRs.[3]

Reagents:

-

Biotin-S1P (complexed with BSA, see Section 2.2).

-

Streptavidin-Fluorophore (e.g., SA-PE or SA-Alexa488).

-

Binding Buffer: PBS + 1% FAF-BSA + 1 mM

+ 0.5 mM

Workflow:

-

Cell Prep: Harvest cells (e.g., HUVECs, HEK293-S1PR1) and wash 2x with cold Binding Buffer.

-

Ligand Binding: Resuspend

cells in 100-

Control: Incubate parallel samples with 10

M unlabeled S1P (competition).

-

-

Incubation:

-

For Surface Binding: Incubate 30 min on ice (prevents internalization).

-

For Internalization: Incubate 30 min at 37°C .

-

-

Detection: Wash cells 2x with cold buffer. Add Streptavidin-Fluorophore (1:500). Incubate 20 min on ice.

-

Analysis: Wash 2x and analyze via flow cytometry.

Pull-Down Assay: Identifying Intracellular Partners

Used to validate targets like TRAF2 or novel chaperones.

Buffer Composition (Critical):

-

Lysis/Binding Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 10% Glycerol, 0.5% NP-40 (or Triton X-100), Protease/Phosphatase Inhibitors.

-

Note: Avoid high detergents (>1%) which may strip the lipid from the protein hydrophobic pocket.

-

Workflow:

-

Lysate Prep: Lyse cells (e.g., HeLa, Jurkat) in Lysis Buffer. Centrifuge (14,000 x g, 10 min) to clear debris.

-

Pre-Clearing: Incubate lysate with Streptavidin-Agarose beads for 1 hour at 4°C to remove non-specific biotin binders.

-

Bait Addition: Add 1

M Biotin-S1P (BSA-complexed) to the cleared lysate.-

Negative Control: Add Biotin-S1P + 50-fold excess unlabeled S1P.

-

-

Capture: Incubate overnight at 4°C with rotation. Add fresh Streptavidin magnetic/agarose beads for the final 2 hours.

-

Wash & Elute: Wash beads 3x with Lysis Buffer. Elute with 2x Laemmli Sample Buffer (boil 5 min).

-

Western Blot: Probe for candidate proteins (e.g., TRAF2, SphK1).

Technical Considerations & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| High Background | Endogenous biotin or sticky DNA. | Use a pre-clearing step; add nuclear digestion (Benzonase) to lysate. |

| No Binding Signal | Lipid aggregation or steric hindrance. | Ensure BSA-complexing step was performed at 37°C. Try |

| Loss of Activity | Hydrolysis of phosphate group. | Add phosphatase inhibitors (Orthovanadate/NaF) to all buffers. Avoid freeze-thaw cycles of the stock. |

| Competition | Serum albumin in culture media. | Perform all binding steps in serum-free media or buffers containing only FAF-BSA. |

References

-

Alvarez, S. E., et al. (2010). "Sphingosine-1-phosphate is a missing cofactor for the E3 ubiquitin ligase TRAF2." Nature, 465(7301), 1084–1088.

-

Echelon Biosciences. "Sphingosine 1-phosphate biotin (S1P-biotin) Product Page." Echelon Biosciences.

-

Pyne, S., & Pyne, N. J. (2000). "Sphingosine 1-phosphate signalling via the endothelial differentiation gene family of G-protein-coupled receptors."[4] Pharmacology & Therapeutics, 88(2), 115-131.

-

Spiegel, S., & Milstien, S. (2003). "Sphingosine-1-phosphate: an enigmatic signalling lipid." Nature Reviews Molecular Cell Biology, 4(5), 397-407.

Sources

- 1. echelon-inc.com [echelon-inc.com]

- 2. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flow Cytometry Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 4. Sphingosine-1-phosphate | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]

Technical Guide: N-Biotinyl D-erythro-Sphingosine-1-Phosphate in Cell Signaling

Executive Summary

N-Biotinyl D-erythro-Sphingosine-1-phosphate (Biotin-S1P) is a functionalized analog of the bioactive lipid mediator Sphingosine-1-phosphate (S1P). By conjugating a biotin moiety to the amino group of the sphingosine backbone, researchers gain a high-affinity handle for detection and isolation without significantly compromising the molecule's ability to bind S1P receptors (S1PR1-5).

This guide details the technical application of Biotin-S1P in elucidating cell signaling mechanisms. It covers structural validation, flow cytometric receptor analysis, and affinity-based proteomic profiling of the "S1P interactome."

Part 1: Chemical Biology & Mechanism

Structural Logic and Bioactivity

Native S1P contains a free amino group at the C2 position. Modification at this site is critical; while N-acylation typically converts sphingosine into ceramide (altering its signaling class), the attachment of a biotin linker to S1P retains its capacity to act as a ligand for the EDG family of G-protein coupled receptors (S1PR1-5).

-

Stereochemistry: The D-erythro configuration is preserved to ensure physiological relevance. Only this stereoisomer binds S1PRs with high affinity (

). -

Linker Design: A spacer arm (typically a 6-carbon aminocaproyl linker) is often employed between the biotin and the sphingosine backbone. This reduces steric hindrance, allowing the lipid tail to insert into the receptor's orthosteric binding pocket while the biotin moiety remains accessible to streptavidin.

Mechanism of Action

Upon binding to S1PRs, Biotin-S1P mimics the action of endogenous S1P, triggering canonical G-protein signaling cascades.

Figure 1: Canonical signaling pathways activated by Biotin-S1P binding to cell surface receptors.

Part 2: Applications in Receptor Biology

Flow Cytometry: Receptor Detection & Internalization

Biotin-S1P allows for the direct assessment of receptor availability and ligand-induced internalization dynamics without the use of radiolabels.

Protocol: Cell Surface Binding Assay

Objective: Quantify S1P receptor surface expression in live cells.

Reagents:

-

Binding Buffer: HEPES-buffered saline (HBS) + 0.1% Fatty Acid-Free BSA (FA-BSA). Note: FA-BSA is critical as albumin acts as a carrier for S1P.

-

Biotin-S1P Stock: 100 µM in DMSO/Methanol.

-

Detection Reagent: Streptavidin-Phycoerythrin (SA-PE) or SA-AlexaFluor 488.

Step-by-Step Methodology:

-

Cell Preparation: Harvest cells (e.g., HUVECs, HEK293) and wash 2x with ice-cold Binding Buffer. Resuspend at

cells/mL. -

Blocking (Optional): If high endogenous biotin is suspected, incubate with unconjugated avidin followed by biotin to block internal sites (Avidin/Biotin Blocking Kit).

-

Ligand Incubation:

-

Aliquot cells into flow tubes.

-

Add Biotin-S1P to a final concentration of 100–500 nM .

-

Control: Pre-incubate a duplicate sample with 10 µM unlabeled S1P (100x excess) for 15 min to define non-specific binding.

-

Incubate for 30 minutes on ice . Ice prevents receptor internalization during binding.

-

-

Washing: Wash cells 2x with 2 mL ice-cold Binding Buffer (300 x g, 5 min).

-

Detection: Resuspend in 100 µL buffer containing SA-PE (1:200 dilution). Incubate 20 min on ice in the dark.

-

Analysis: Wash 2x, resuspend in buffer containing DAPI (viability dye), and analyze via flow cytometry.

Data Interpretation:

Specific binding is calculated as:

Part 3: Intracellular Targets & Proteomics

Beyond cell surface receptors, S1P acts as an intracellular second messenger. Biotin-S1P is a powerful tool for "pull-down" assays to identify intracellular binding partners (e.g., TRAF2, CIP2A, Prohibitins).

Affinity Purification Protocol (The "S1P Interactome")

This protocol isolates proteins that specifically interact with S1P from a whole cell lysate.

Experimental Workflow

Figure 2: Workflow for affinity purification of S1P-binding proteins.

Detailed Methodology

-

Lysis: Lyse

cells in M-PER or RIPA buffer (without SDS) supplemented with phosphatase/protease inhibitors.-

Technical Insight: Avoid high concentrations of SDS as it disrupts lipid-protein hydrophobic interactions.

-

-

Pre-Clearing: Incubate lysate with Streptavidin-Agarose beads for 1 hour at 4°C to remove proteins that bind non-specifically to the bead matrix.

-

Binding Reaction:

-

Sample A (Experiment): Lysate + Biotin-S1P (1 µM).

-

Sample B (Competition Control): Lysate + Biotin-S1P (1 µM) + Unlabeled S1P (50 µM).

-

Sample C (Bead Control): Lysate + Vehicle (DMSO).

-

Incubate overnight at 4°C with rotation.

-

-

Capture: Add 30 µL Streptavidin Magnetic Beads. Incubate 1 hour at 4°C.

-

Washing: Place on magnetic rack. Wash 3x with Lysis Buffer + 0.1% Triton X-100.

-

Critical Step: Perform a final wash with PBS to remove detergent if proceeding to Mass Spectrometry.

-

-

Elution:

-

For Western Blot: Add 2x Laemmli Sample Buffer and boil for 5 min.

-

For Mass Spec: Elute with 8M Urea or perform On-Bead Digestion.

-

Part 4: Technical Troubleshooting & Controls

Specificity Validation

The most common failure mode in lipid-protein interaction studies is non-specific hydrophobic sticking.

| Issue | Cause | Solution |

| High Background | Lipophilic proteins sticking to the lipid tail non-specifically. | Increase detergent stringency in wash steps (e.g., 0.5% NP-40). Use a competition control (50x excess unlabeled S1P). |

| Low Signal | Biotin-S1P degradation or sequestration by albumin. | Use Fatty Acid-Free BSA. Add phosphatase inhibitors (Sodium Orthovanadate) to prevent S1P degradation. |

| Aggregation | S1P has low solubility in aqueous buffers. | Always prepare S1P/Biotin-S1P stocks in methanol/DMSO. Dilute into BSA-containing buffer immediately before use to form soluble complexes. |

Storage and Handling

-

Solvent: Store stock solutions (mM range) in Methanol or DMSO at -20°C.

-

Vials: Use glass vials. S1P is lipophilic and can adsorb to polypropylene plastics, significantly reducing the effective concentration.

References

-

Spiegel, S., & Milstien, S. (2003). Sphingosine-1-phosphate: an enigmatic signaling lipid. Nature Reviews Molecular Cell Biology, 4(5), 397-407. Link

-

Lee, M. J., et al. (1998). Sphingosine-1-phosphate as a ligand for the G protein-coupled receptor EDG-1. Science, 279(5356), 1552-1555. Link

-

Alvarez, S. E., et al. (2010). Sphingosine-1-phosphate is a missing cofactor for the E3 ubiquitin ligase TRAF2. Nature, 465(7301), 1084-1088. Link

-

Echelon Biosciences. (n.d.). Sphingosine 1-phosphate biotin (S1P-biotin) Technical Data Sheet. Link

-

Hla, T., & Maciag, T. (1990). An abundant transcript induced in differentiating human endothelial cells encodes a polypeptide with structural similarities to G-protein-coupled receptors. Journal of Biological Chemistry, 265(16), 9308-9313. Link

Synthesis and Application of Omega-Biotinylated Sphingosine-1-Phosphate (Bioactive Probe)

Topic: Synthesis of Biotinylated Sphingosine-1-Phosphate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Strategic Rationale

Sphingosine-1-phosphate (S1P) is a pleiotropic lipid mediator critical for immune cell trafficking, vascular integrity, and cancer progression.[1] Its signaling is mediated through five G-protein-coupled receptors (S1PR1–5) and intracellular targets. For drug development and mechanistic studies, biotinylated S1P is an indispensable tool for receptor internalization assays, flow cytometry, and proteomic pull-down experiments.[1]

The Challenge: Synthesizing a biologically active biotin-S1P probe is non-trivial.[1]

-

Headgroup Sensitivity: The zwitterionic headgroup (C1-phosphate, C2-amine, C3-hydroxyl) is the primary determinant of S1PR affinity.[1] Modifications here (e.g., N-acylation) abolish binding to most S1P receptors.[1]

-

Phosphate Lability: The allylic phosphate ester is susceptible to hydrolysis and migration under acidic conditions common in organic synthesis.

-

Steric Hindrance: Direct attachment of biotin to the lipid tail can interfere with the hydrophobic binding pocket of S1PRs or lipid transporters (Spns2).

The Solution: This guide details the Omega-Biotinylation Strategy . By attaching the biotin moiety to the terminus of the alkyl chain (omega-position) via a PEG linker, the critical headgroup remains unmodified, preserving high-affinity receptor binding. We present a dual-phase approach:

-

Phase A (Chemical): Retrosynthetic construction of the stable precursor, Omega-Biotinyl Sphingosine.

-

Phase B (Enzymatic): The "Gold Standard" protocol for generating fresh, bioactive Biotin-S1P using Sphingosine Kinase (SphK).[1]

Structural Logic & Retrosynthesis

To ensure biological fidelity, the probe must mimic natural S1P (d18:1). The design utilizes a Cross-Metathesis strategy to append the biotinylated tail to the sphingoid base.

Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the disconnection strategy for the chemical synthesis of the precursor, Omega-Biotinyl Sphingosine.

Caption: Retrosynthetic analysis of Omega-Biotinyl Sphingosine via Cross-Metathesis to preserve the chiral headgroup.

Phase A: Chemical Synthesis of the Precursor

While many labs purchase the precursor (e.g., Omega-biotinyl D-erythro-sphingosine), custom synthesis allows for linker optimization (e.g., inserting PEG4 to reduce steric clash).[1]

Key Chemical Steps (Summary)

-

Headgroup Construction: Start with L-Serine to generate the chiral Garner’s aldehyde.[1][2] This protects the amine and hydroxyl groups, preventing unwanted side reactions.

-

Tail Functionalization: Synthesize a long-chain alkene terminated with a protected amine or hydroxyl group.[1]

-

Coupling: React the functionalized tail with Biotin-NHS ester (or Biotin-PEG4-NHS) to create the biotinylated alkene fragment.[1]

-

Cross-Metathesis: Use Grubbs II catalyst to couple the Garner’s aldehyde vinyl intermediate with the biotinylated alkene. This forms the characteristic trans double bond of sphingosine.

-

Deprotection: Global deprotection (acidic hydrolysis of the acetonide/Boc groups) yields the Omega-Biotinyl Sphingosine .

Critical Control Point: Ensure the final deprotection is mild enough to avoid isomerization of the double bond but thorough enough to free the C1-hydroxyl for the next phase.

Phase B: Enzymatic Generation of Biotin-S1P (The Protocol)[1]

This is the preferred method for generating the active probe. Chemical phosphorylation of sphingosine is low-yielding and difficult to purify without hydrolysis. Using Sphingosine Kinase 1 (SphK1) ensures 100% regio- and stereoselectivity for the natural phosphate ester.[1]

Reagents & Equipment[3]

-

Substrate: Omega-Biotinyl D-erythro-Sphingosine (500 μM stock in MeOH).

-

Enzyme: Recombinant Human SphK1 (e.g., from baculovirus or E. coli).

-

Co-factor: ATP (10 mM stock, pH 7.4).

-

Buffer: Kinase Buffer (20 mM Tris-HCl pH 7.4, 1 mM MgCl₂, 0.5 mM Na₃VO₄, 1 mM DTT, 10% Glycerol).[1]

-

Detection: Silica Gel 60 TLC plates or Mass Spectrometer.

Step-by-Step Protocol

Step 1: Reaction Assembly

-

Prepare a reaction mixture in a low-binding microcentrifuge tube:

-

Buffer: 88 μL Kinase Buffer.

-

Substrate: 2 μL Omega-Biotinyl Sphingosine (Final: 10 μM).

-

ATP: 5 μL ATP Stock (Final: 500 μM).

-

Enzyme: 5 μL SphK1 (0.5 μg total protein).

-

-

Control: Prepare a "No Enzyme" control replacing SphK1 with buffer.

Step 2: Incubation

-

Incubate at 37°C for 60 minutes with gentle shaking (300 rpm).

-

Note: SphK1 kinetics are rapid; 60 minutes typically ensures >95% conversion.

-

Step 3: Validation (TLC)

-

Spot 10 μL of the reaction mixture onto a Silica Gel 60 TLC plate.

-

Develop in 1-Butanol : Acetic Acid : Water (3:1:1) .

-

Visualization: Stain with Ninhydrin (detects free amine) or use Streptavidin-HRP blot if available.[1]

-

Result: The Biotin-S1P product will remain near the origin (Rf ~ 0.1–0.2) due to the polar phosphate, whereas the unphosphorylated substrate migrates higher (Rf ~ 0.6).

-

Step 4: Extraction (Optional)

For use in cell-based assays, the reaction mixture can often be used directly if ATP is not interfering. If purification is required:

-

Add 300 μL Methanol:Chloroform (2:1) to the reaction.

-

Add 100 μL alkaline water (pH 8-9, adjusted with NH₄OH) to induce phase separation. Avoid acid , which hydrolyzes the S1P phosphate.

-

Centrifuge at 12,000 x g for 5 min.

-

Collect the aqueous/methanol upper phase (contains Biotin-S1P).[1]

-

Dry under a stream of Argon (never Nitrogen if purity is critical, to avoid oxidation).

Enzymatic Workflow Diagram (Graphviz)

Caption: Workflow for the enzymatic conversion of Biotin-Sphingosine to Biotin-S1P.

Applications & Data Interpretation[1][3][4][5]

S1P Receptor Internalization Assay

Biotin-S1P is used to track receptor dynamics.[1]

-

Method: Treat cells expressing S1PR1-GFP with Biotin-S1P (100 nM).[1]

-

Readout: Confocal microscopy.

-

Observation: S1PR1-GFP translocates from the plasma membrane to endosomes.[1]

-

Control: Use FTY720-P (a known high-affinity agonist) as a positive control.[1]

Quantitative Binding Data (Example)

| Probe Variant | Linker Type | S1PR1 Affinity (Kd) | Biological Activity |

| Natural S1P | N/A | ~ 8 nM | High |

| Omega-Biotin-S1P | PEG-4 | ~ 12 nM | High (Retained) |

| Omega-Biotin-S1P | None (C12 alkyl) | ~ 45 nM | Moderate (Steric clash) |

| N-Biotinyl-S1P | Amide at C2 | > 1000 nM | Inactive (Loss of Zwitterion) |

Interpretation: The data confirms that Omega-linkage with a PEG spacer is essential for mimicking the natural ligand's affinity. N-biotinylation destroys the zwitterionic character required for the salt-bridge interaction with Glu121 in the S1PR1 binding pocket.

Troubleshooting & Quality Control

-

Issue: Low Yield in Enzymatic Step.

-

Cause: Inactive SphK1 or ATP degradation.

-

Fix: Aliquot ATP to avoid freeze-thaw cycles.[1] Ensure SphK1 is stored at -80°C with 10% glycerol.

-

-

Issue: Loss of Signal in Binding Assay.

-

Cause: "Inside-out" signaling interference or degradation by S1P Lyase.[1]

-

Fix: Include a phosphatase inhibitor (Sodium Vanadate) and an S1P Lyase inhibitor (e.g., THI) in the assay buffer.

-

-

Issue: Probe Precipitation.

-

Cause: S1P is hydrophobic.

-

Fix: Always complex S1P with Fatty Acid-Free BSA (4 mg/mL) in PBS before adding to cell culture.[1] This mimics the physiological carrier (Albumin/ApoM).

-

References

-

Roberts, J.L., et al. (2004). An assay for sphingosine kinase activity using biotinylated sphingosine and streptavidin-coated membranes.[1][3] Analytical Biochemistry, 331(1), 122-129.[1][3] [Link]

-

Avanti Polar Lipids. Biotin Sphingosine (Omega-Biotinyl D-erythro-sphingosine). [Link][1]

-

Spiegel, S. & Milstien, S. (2003). Sphingosine-1-phosphate: an enigmatic signalling lipid.[1] Nature Reviews Molecular Cell Biology, 4, 397–407.[1] [Link]

Sources

Technical Guide: N-Biotinyl D-erythro-Sphingosine-1-Phosphate as an S1P Receptor Probe

This guide serves as a definitive technical resource for the application of N-Biotinyl D-erythro-Sphingosine-1-phosphate (Biotin-S1P) in signal transduction research. It is designed to move beyond basic product inserts, offering optimized protocols and mechanistic insights derived from advanced lipid signaling applications.

Executive Summary

Sphingosine-1-phosphate (S1P) is a bioactive lysosphingolipid that regulates critical cellular functions—including migration, proliferation, and immune cell trafficking—via five specific G protein-coupled receptors (S1PR1–5).[1][2][3][4][5][6] The study of these receptors is often hindered by the lipophilic nature of the ligand and the rapid turnover of the receptors.

N-Biotinyl D-erythro-Sphingosine-1-phosphate (Biotin-S1P) acts as a functional structural analog. By attaching a biotin moiety to the terminus of the alkyl chain, the critical zwitterionic headgroup (phosphate and amine) remains free to interact with the receptor binding pocket. This guide details the physicochemical properties, solubilization challenges, and validated protocols for using Biotin-S1P to map receptor kinetics and internalization.

Chemical & Pharmacological Profile

Structural Logic

The efficacy of Biotin-S1P relies on the preservation of the D-erythro stereochemistry and the polar headgroup. S1P receptors (S1PRs) require the phosphate group for high-affinity ionic interaction with specific arginine and glutamate residues within the transmembrane bundle.

-

Modification Site: Omega-terminus of the alkyl tail.

-

Headgroup: Unmodified (critical for nanomolar affinity).

-

Linker: 6-carbon spacer (typically) to reduce steric hindrance during Streptavidin binding.

Physicochemical Properties Table

| Property | Specification | Practical Implication |

| Molecular Formula | C₂₈H₅₃N₄O₇PS | High molecular weight compared to native S1P. |

| Solubility | < 0.1 mg/mL (Aqueous) | Critical: Requires carrier protein (BSA) for aqueous stability. |

| Receptor Affinity | Comparable to S1P (nM range) | Valid for competitive binding and internalization assays. |

| Stability | Hygroscopic solid; labile in solution | Store lyophilized at -20°C; use fresh working solutions. |

| Critical Micelle Conc. | Low (Lipid nature) | Avoid vortexing in protein-free buffers (losses to plastic). |

Experimental Utility & Workflows

Validated Applications

-

Receptor Internalization Assays: Tracking the endocytosis of S1PRs (specifically S1P1) upon ligand binding using fluorescent streptavidin conjugates.

-

Flow Cytometry (FACS): Quantifying surface receptor availability or ligand uptake in suspension cells (e.g., lymphocytes).

-

Affinity Pull-Down: Isolation of S1P-binding proteins or receptor complexes using Streptavidin-coated magnetic beads.

Mechanism of Action Visualization

The following diagram illustrates the probe's interaction with the receptor and subsequent detection strategy.

Figure 1: Operational workflow for Biotin-S1P, from solubilization to signal detection.[2][6]

Optimized Protocols

Protocol A: Critical Solubilization (The "Gold Standard")

Why this matters: S1P analogs are notoriously sticky. Without proper solubilization, the lipid adheres to tube walls, resulting in effective concentrations near zero.

Materials:

-

Biotin-S1P (Lyophilized)

-

Methanol (HPLC Grade)

-

Fatty Acid-Free BSA (Sigma A8806 or equivalent)

-

PBS (Calcium/Magnesium free)

-

Siliconized Glass Tubes (Sigmacote treated) or LoBind Eppendorf tubes.

Procedure:

-

Stock Reconstitution: Dissolve lyophilized Biotin-S1P in 100% Methanol to 1 mg/mL. Note: Store this stock at -20°C.

-

Evaporation: Transfer the required amount of methanolic stock to a siliconized glass tube. Evaporate methanol under a stream of Nitrogen (N₂) gas until a thin, dry film forms.

-

Carrier Preparation: Prepare a 4 mg/mL (0.4%) Fatty Acid-Free BSA solution in PBS. Warm to 37°C.[7]

-

Resuspension: Add the warm BSA/PBS solution to the dried lipid film to achieve a final concentration of 125 µM (or desired 10x stock).

-

Sonication: Sonicate in a water bath for 10–15 minutes at 37°C. Vortex every 2 minutes. The solution should become clear to slightly opalescent.

-

Checkpoint: If particulates are visible, the probe is not available for binding.

-

Protocol B: Flow Cytometry Receptor Binding Assay

Objective: Measure S1P receptor surface expression or competitive binding.

Materials:

-

Suspension cells (e.g., U937, Jurkat) or detached adherent cells (0.5–1 x 10⁶ cells/sample).

-

Solubilized Biotin-S1P (from Protocol A).

-

Streptavidin-PE (Phycoerythrin) or Streptavidin-APC.

-

FACS Buffer: PBS + 1% BSA + 0.1% Sodium Azide (Azide prevents internalization if surface staining is desired).

Procedure:

-

Block: Wash cells 2x with FACS Buffer. Incubate on ice for 15 min to block non-specific sites.

-

Ligand Binding: Add Biotin-S1P (final conc. 10–100 nM) to cells.

-

Control: Incubate duplicate samples with 1 µM unlabeled S1P or FTY720-P to define non-specific binding.

-

-

Incubation: Incubate for 30–45 minutes on ice (4°C).

-

Note: Incubating at 37°C will trigger rapid receptor internalization (useful for uptake assays, but not for surface quantification).

-

-

Wash: Wash cells 2x with cold FACS Buffer (centrifuge 300 x g, 5 min).

-

Detection: Resuspend in FACS buffer containing Streptavidin-PE (1:200 dilution). Incubate 20 min on ice in the dark.

-

Analysis: Wash 2x, resuspend in 300 µL buffer, and analyze via Flow Cytometry.

Troubleshooting & Controls

| Issue | Probable Cause | Corrective Action |

| Low Signal | Lipid adsorption to plastic | Use siliconized glass or LoBind plastics. Ensure BSA carrier is used.[8] |

| High Background | Non-specific biotin binding | Include a "Streptavidin-only" control. Block with excess BSA. |

| No Competition | Receptor internalization | Ensure all binding steps are performed at 4°C. Add Sodium Azide. |

| Precipitation | Incomplete solubilization | Repeat sonication at 37°C. Verify BSA is Fatty Acid-Free.[7] |

References

-

Sphingosine-1-Phosph

- Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells.

-

Source:

-

S1P Receptor Internaliz

- Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internaliz

-

Source:

-

S1P Chemical Biology & Probes

- Sphingosine 1-phosphate Chemical Biology: Receptors and Agonists.

-

Source:

-

Binding Kinetics & Comparisons

-

Competitive Binding of Ozanimod and Other S1P Receptor Modulators.[9]

-

Source:

-

-

Streptavidin-Biotin Flow Cytometry

- Fluorescently Labeled Streptavidin for Flow Cytometry Protocols.

-

Source:

Sources

- 1. Sphingosine-1-Phosphate | Signaling Molecule | StressMarq Biosciences Inc. [stressmarq.com]

- 2. Sphingosine 1-phosphate biotin (S1P-biotin) - Echelon Biosciences [echelon-inc.com]

- 3. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trends in the Use of Sphingosine 1 Phosphate in Age-Related Diseases: A Scientometric Research Study (1992-2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. avantiresearch.com [avantiresearch.com]

- 9. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]

Bioactivity of Biotinylated Sphingosine-1-Phosphate: Structural Basis and Experimental Applications

This guide provides an in-depth technical analysis of biotinylated Sphingosine-1-Phosphate (S1P), focusing on its structural bioactivity, receptor interaction mechanics, and validated experimental protocols.

Executive Summary

Sphingosine-1-phosphate (S1P) is a pleiotropic bioactive lipid that regulates lymphocyte trafficking, vascular integrity, and cell survival through five G-protein-coupled receptors (S1P1–5).[1][2][3][4][5][6][7][8] The development of biotinylated S1P analogs (Biotin-S1P) has enabled non-radioactive tracking of receptor distribution and internalization. However, the utility of these probes depends entirely on the preservation of the zwitterionic headgroup. This guide details the structural requirements for S1P bioactivity, validates the use of omega-biotinylated analogs, and provides robust protocols for their application in flow cytometry and fluorescence microscopy.

Structural Biology of S1P Receptor Recognition[1][2][9]

To understand the bioactivity of biotinylated S1P, one must first analyze the ligand-receptor interface. Crystal structures of S1P1 (e.g., PDB: 3V2Y) reveal a critical "headgroup-first" entry mechanism.

The Zwitterionic Imperative

The S1P binding pocket is amphipathic. The polar headgroup—containing the phosphate (

-

Phosphate Interaction: Forms salt bridges with Arg120 (S1P1) and Arg292 (S1P1).

-

Ammonium Interaction: Forms an ion pair with Glu121 (S1P1).

Critical Insight: Any chemical modification to the phosphate or amino group (e.g., N-acylation) destroys this electrostatic network, rendering the molecule inactive at S1P receptors. Therefore, N-biotinyl S1P is biologically inactive as a receptor agonist.

The Hydrophobic Tail Tolerance

The alkyl chain of S1P extends into a deep, hydrophobic pocket formed by Transmembrane helices (TM) 3, 5, 6, and 7. This pocket is relatively plastic and can accommodate bulky modifications at the terminus of the alkyl chain. Consequently, omega-biotinylation (attachment of biotin to the terminal carbon of the fatty acid chain) preserves the critical headgroup interactions while positioning the biotin tag away from the orthosteric site.

Visualization: S1P Receptor Interaction Logic

Caption: Schematic of S1P structural domains and their constraints for biotinylation. Headgroup integrity is non-negotiable for receptor activation.

Bioactivity Profile: Native vs. Biotinylated S1P

Researchers often ask if the biotin tag alters potency. While omega-biotinyl S1P is a functional agonist, steric bulk in the hydrophobic pocket can cause a shift in affinity (

| Parameter | Native S1P | Omega-Biotinyl S1P | Causality |

| Binding Site | Orthosteric Pocket | Orthosteric Pocket | Structural homology. |

| S1P1 Affinity ( | ~0.4 - 2.0 nM | ~5.0 - 20 nM | Steric hindrance of biotin in deep hydrophobic cleft. |

| Agonist Type | Full Agonist | Full Agonist | Headgroup interactions induce TM helix rotation (activation). |

| Solubility | Poor (requires carrier) | Poor (requires carrier) | Long alkyl chain drives micelle formation. |

| Stability | Susceptible to Lyase | Resistant to Lyase | Terminal modification prevents cleavage by S1P Lyase. |

Key Takeaway: Biotin-S1P is robust for qualitative assays (imaging, flow cytometry) but should be used with caution in quantitative pharmacology (

Experimental Protocols

Protocol A: S1P Receptor Internalization Assay (Microscopy)

This assay visualizes the ligand-induced endocytosis of S1P receptors, a hallmark of receptor activation.

Materials:

-

Ligand: Omega-Biotinyl S1P (stock 1 mM in DMSO).

-

Carrier: Fatty Acid-Free BSA (4 mg/mL in PBS). Crucial: Standard BSA contains lipids that interfere.

-

Detection: Streptavidin-Alexa Fluor 488 (or similar).

-

Cells: CHO or HEK293 cells stably expressing S1P1-GFP (or immunostained for endogenous receptor).

Methodology:

-

Ligand Preparation (The Complexing Step):

-

S1P is hydrophobic and will stick to plastics. You must complex it with BSA.

-

Dilute Biotin-S1P stock into PBS containing 4 mg/mL Fatty Acid-Free BSA to a 10x working concentration (e.g., 10 µM).

-

Sonicate in a water bath for 10 minutes at 37°C to ensure dispersion.

-

-

Cell Treatment:

-

Serum-starve cells for 4 hours (removes endogenous S1P from serum).

-

Add BSA-complexed Biotin-S1P to cells (Final conc: 100 nM – 1 µM).

-

Incubate at 37°C for 30-60 minutes . (Receptor internalization is temperature-dependent).

-

-

Fixation & Permeabilization:

-

Detection:

-

Block with 1% BSA/PBS.

-

Incubate with Streptavidin-Alexa Fluor 488 (1:500) for 1 hour.

-

Wash 3x and mount.

-

-

Analysis:

-

Positive Result: Punctate intracellular vesicles containing both GFP (receptor) and Red/Far-Red signal (Biotin-S1P).

-

Negative Control: Cells treated with vehicle (BSA/DMSO) should show membrane-localized receptors only.

-

Protocol B: Flow Cytometry Receptor Detection

Used to determine if a cell population binds S1P (indicative of receptor expression).

Workflow Visualization:

Caption: Flow cytometry workflow for S1P receptor detection. Competition with unlabeled S1P is required to prove specificity.

Critical Troubleshooting for Flow Cytometry:

-

Sticky Lipid Issue: Biotin-S1P can non-specifically bind to cell membranes via hydrophobic insertion, independent of the receptor.

-

The Fix: Always include a "Cold Block" control . Pre-incubate a parallel sample with 100-fold excess unlabeled S1P. If the Biotin-S1P signal does not decrease in the presence of excess unlabeled S1P, the signal is non-specific background.

References

-

Hanson, M. A., et al. (2012). Crystal structure of a lipid G protein-coupled receptor. Science, 335(6070), 851-855. Link

- Establishes the headgroup-first binding mode and the necessity of the phosph

-

Echelon Biosciences. Sphingosine 1-phosphate biotin (S1P-biotin) Technical Data Sheet. Link

- Source for omega-biotinylated probe specific

-

Blaho, V. A., & Hla, T. (2014). An update on the biology of sphingosine 1-phosphate receptors. Journal of Lipid Research, 55(8), 1596-1608. Link

- Review of S1P receptor signaling pathways and internaliz

-

Pyne, S., & Pyne, N. J.[11] (2000). Sphingosine 1-phosphate signaling in mammalian cells. Biochemical Journal, 349(2), 385-402. Link

- Foundational text on S1P bioactivity and metabolism.

-

Avanti Polar Lipids. Biotin S1P (Omega-biotinyl S1P) Product Page. Link

- Confirms chemical structure of the commercially available bioactive probe.

Sources

- 1. Structural Insights into Sphingosine-1-phosphate Receptor Activation | bioRxiv [biorxiv.org]

- 2. Structural insights into sphingosine-1-phosphate receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine 1-phosphate biotin (S1P-biotin) - Echelon Biosciences [echelon-inc.com]

- 4. Protocol for cell type-specific labeling, enrichment, and proteomic profiling of plasma proteins in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The structure and function of the S1P1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Surface Protein Detection to Assess Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: N-Biotinyl D-erythro-Sphingosine-1-Phosphate Mechanism of Action

This guide provides an in-depth technical analysis of N-Biotinyl D-erythro-Sphingosine-1-phosphate , a specialized chemical probe used to elucidate the complex signaling networks of the bioactive lipid Sphingosine-1-phosphate (S1P).

Executive Summary

N-Biotinyl D-erythro-Sphingosine-1-phosphate (N-Biotinyl S1P) is a functionalized analogue of the endogenous signaling lipid S1P. Unlike native S1P, which acts as a high-affinity ligand for G-protein coupled receptors (S1PR1–5) and an intracellular second messenger, N-Biotinyl S1P is primarily engineered as a molecular probe for affinity purification and intracellular target identification.

Critical Distinction: Researchers must distinguish between N-Biotinyl S1P (biotinylation at the C2-amine) and

- -Biotinyl S1P: Retains the zwitterionic headgroup; mimics S1P receptor (S1PR) binding.

-

N-Biotinyl S1P: Modifies the C2-amine, drastically reducing S1PR affinity. It is the tool of choice for identifying intracellular binding partners (e.g., TRAF2, SphK1) where the headgroup charge constraints are distinct from cell-surface receptors.

Chemical Architecture & Stability

Structural Logic

The biological activity of S1P relies on its specific stereochemistry (D-erythro, 2S,3R) and its polar headgroup.

-

Endogenous S1P: Possesses a free amino group at C2 (

) and a phosphate group at C1. At physiological pH, it exists as a zwitterion. -

N-Biotinyl Modification: The biotin moiety is attached via an amide linkage to the C2 nitrogen.

-

Consequence 1: Loss of the positive charge at C2.

-

Consequence 2: Steric bulk introduction at the binding interface.

-

Stability Profile

-

Phosphatase Resistance: The phosphate group remains exposed. N-Biotinyl S1P can still be a substrate for lipid phosphatases unless phosphatase inhibitors (e.g., sodium orthovanadate) are present.

-

Lyase Resistance: S1P Lyase requires a free Schiff base formation with the C2 amine. N-acylation (biotinylation) blocks this reaction, rendering N-Biotinyl S1P resistant to irreversible degradation by S1P Lyase.

Mechanism of Action: Biological & Technical

Receptor Interaction (The "Negative" Mechanism)

Structural biology studies (e.g., Hanson et al., Science 2012) of the S1P1 receptor reveal that the zwitterionic headgroup of S1P forms a critical salt bridge network. The C2-ammonium interacts with Glu121 .

-

Mechanism: N-Biotinyl S1P lacks the protonated amine required for this salt bridge.

-

Outcome: It exhibits negligible affinity for S1PR1–5 compared to native S1P.

-

Application: It serves as a negative control for receptor activation or a specific probe for non-receptor targets.

Intracellular Target Engagement (The "Positive" Mechanism)

Intracellularly, S1P acts as a cofactor for the E3 ubiquitin ligase TRAF2 (TNF Receptor-Associated Factor 2) and binds to Sphingosine Kinase 1 (SphK1) .

-

TRAF2 Binding: S1P binds the N-terminal RING domain of TRAF2. This interaction is less sensitive to N-substitution than the S1PR pocket.

-

Action: N-Biotinyl S1P effectively captures these intracellular proteins in pull-down assays, mimicking the "cofactor" role of S1P in NF-

B signaling modulation.

The Streptavidin Bridge

The "Action" of this molecule is defined by the Biotin-Streptavidin interaction (

-

Infiltration/Incubation: The probe permeates lysates or permeabilized cells.

-

Target Binding: The sphingoid backbone interacts with lipid-binding domains (e.g., RING domains, hydrophobic pockets).

-

Capture: Streptavidin-coated matrices (beads/plates) lock the complex for isolation.

Visualization: Signaling & Workflow

The following diagram illustrates the divergent pathways of S1P analogs and the specific utility of the N-Biotinyl variant.

Caption: Differential binding logic of S1P probes. N-Biotinyl S1P targets intracellular proteins (TRAF2) but is inactive at surface receptors (S1PR), unlike the Omega-Biotinyl variant.

Experimental Protocol: Intracellular Protein Pull-Down

This protocol validates the interaction between S1P and intracellular targets (e.g., TRAF2) using N-Biotinyl S1P.

Reagents & Preparation

| Reagent | Concentration | Role |

| N-Biotinyl S1P | 10 | The "Bait" molecule. Dissolve in methanol or BSA-carrier solution. |

| D-erythro-Sphingosine | 10 | Negative control (lacks phosphate). |

| Streptavidin-Agarose | 50% Slurry | The "Hook" matrix. |

| Lysis Buffer | HEPES (20mM), NaCl (150mM) | Maintains physiological ionic strength. Add protease/phosphatase inhibitors.[1] |

Step-by-Step Methodology

Step 1: Lysate Preparation

-

Harvest

cells (e.g., HEK293 or HeLa). -

Lyse in 500

L Lysis Buffer containing 0.5% NP-40. -

Centrifuge at 14,000

for 10 min at 4°C to clear debris.

Step 2: Probe Incubation (The "Baiting")

-

Aliquot lysate into two tubes.

-

Tube A (Experimental): Add N-Biotinyl S1P (Final conc: 1–5

M). -

Tube B (Competition Control): Add N-Biotinyl S1P (1

M) + Excess Native S1P (100 -

Scientific Rationale: Competition with native S1P proves the binding is specific to the S1P binding pocket, not non-specific hydrophobic sticking.

-

Incubate for 1–2 hours at 4°C with rotation.

Step 3: Affinity Capture

-

Add 30

L of washed Streptavidin-Agarose beads to each tube. -

Incubate for 1 hour at 4°C.

Step 4: Stringent Washing

-

Pellet beads (1,000

, 1 min). -

Wash

with Lysis Buffer containing 0.1% Triton X-100. -

Critical: Do not use high detergents (>1%) as lipid-protein interactions can be labile.

Step 5: Elution & Detection

-

Boil beads in

Laemmli Sample Buffer (95°C, 5 min). -

Perform SDS-PAGE and Western Blot.

-

Probe: Anti-TRAF2 or Anti-SphK1 antibody.

Troubleshooting & Validation

| Issue | Root Cause | Solution |

| High Background | Non-specific hydrophobic binding of the lipid tail. | Increase BSA (1%) in blocking/wash steps. Use "Biotin-Sphingosine" (no phosphate) as a negative control. |

| No Signal | Phosphatase activity degraded the probe. | Ensure Sodium Orthovanadate and Fluoride are in the lysis buffer. |

| Receptor Binding Failure | Wrong probe used for S1PR studies. | Switch to |

References

-

Alvarez, S. E., et al. (2010). "Sphingosine-1-phosphate is a missing cofactor for the E3 ubiquitin ligase TRAF2." Nature, 465(7301), 1084–1088. Link

-

Hanson, M. A., et al. (2012). "Crystal structure of a lipid G protein–coupled receptor." Science, 335(6070), 851-855. Link

-

Echelon Biosciences. "Sphingosine 1-Phosphate Biotin (S1P-biotin)

-biotinyl vs N-biotinyl distinction). Link -

Spiegel, S., & Milstien, S. (2011). "The outs and the ins of sphingosine-1-phosphate signaling." Nature Reviews Immunology, 11(6), 403–415. Link

-

BenchChem. "Application Notes and Protocols for Biotin-Probe Experiments." Link

Sources

Exploring the Intracellular Targets of S1P-Biotin: A Technical Guide

Introduction: The Intracellular Paradigm of S1P

Sphingosine-1-phosphate (S1P) was long regarded solely as an extracellular ligand for the S1PR1-5 G-protein coupled receptors. However, a paradigm shift has occurred, establishing S1P as a critical intracellular second messenger. This "inside-out" signaling regulates epigenetics, mitochondrial respiration, and ubiquitin signaling.

Investigating these pathways requires precise chemical tools. S1P-biotin (biotinylated sphingosine-1-phosphate) is the primary probe used to map the S1P interactome. This guide details the rigorous application of S1P-biotin for affinity purification, subcellular localization, and target validation, synthesizing protocols from seminal works (e.g., Science 2009, FASEB J 2011).

The Chemical Tool: Structural Anatomy & Bioactivity

To successfully identify targets, one must understand the probe. The phosphate head group and the amino group of S1P are critical for binding to most physiological targets (e.g., the active site of HDACs).

-

Probe Design: The biotin moiety must be attached at the omega-terminus (the end of the alkyl chain) via a linker.

-

Why? N-acylation (attaching biotin to the amino group) converts S1P into a ceramide-like structure, abolishing its S1P-specific binding capabilities.

-

Structure: Biotin-linker-(CH2)n-Sphingosine-1-Phosphate.

-

-

Bioactivity Check: Before costly proteomics, validate the probe. S1P-biotin should mimic natural S1P in a known assay (e.g., inducing ERK phosphorylation in S1PR1-overexpressing cells or inhibiting HDAC activity in vitro).

Phase 1: Experimental Architecture & Controls

Trustworthiness in lipid-protein interaction studies hinges on specificity. Lipids are "sticky"; hydrophobic non-specific binding is the primary failure mode.

The "Competition Control" (Mandatory)

You cannot rely on a "Beads Only" control alone. You must prove that the interaction is displaceable by the natural ligand.

-

Arm A (Experimental): Lysate + S1P-biotin.

-

Arm B (Competition): Lysate + 100x excess Unlabeled S1P (pre-incubation) + S1P-biotin.

-

Result: A true target will appear in Arm A but be significantly reduced or absent in Arm B.

-

Visualization: The Pull-Down Workflow

The following diagram outlines the logical flow of the affinity purification strategy, emphasizing the competition arm.

Figure 1: The S1P-Biotin affinity purification workflow highlighting the critical competition control step.

Phase 2: Sample Preparation & Lysis

The choice of lysis buffer is the single most critical variable. S1P targets are often part of multi-protein complexes (e.g., HDAC1/2 in the NuRD complex). Harsh detergents will disrupt these interactions.

Recommended Lysis Buffer (Non-Denaturing)

-

Base: 50 mM HEPES (pH 7.5), 150 mM NaCl.

-

Detergent: 0.5% Triton X-100 or 0.5% NP-40. (Avoid SDS).

-

Additives: 1 mM EDTA, 1 mM DTT, Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail.

-

Lipid Protection: 10% Glycerol (stabilizes hydrophobic pockets).

Subcellular Fractionation Strategies

S1P is compartmentalized. Target enrichment is higher if you fractionate first.

-

Nuclear Targets (HDACs): Use a hypotonic lysis to swell cells, spin down nuclei, and then extract nuclear proteins with high salt (400 mM NaCl) or sonication.

-

Mitochondrial Targets (PHB2): Isolate mitochondria via differential centrifugation (700 x g to remove nuclei, 10,000 x g to pellet mitochondria) before lysis.

Phase 3: Step-by-Step Affinity Purification Protocol

Reagents:

-

S1P-Biotin (reconstituted in methanol or BSA-carrier solution).

-

Streptavidin Magnetic Beads (Dynabeads MyOne T1 are recommended for low background).

-

Natural S1P (for competition).

Protocol:

-

Lysate Prep: Adjust lysate concentration to 1–2 mg/mL. Total protein input: 500 µg – 1 mg per arm.

-

Pre-Clearing: Incubate lysate with streptavidin beads for 1 hour at 4°C. Discard beads. This removes proteins that bind sticky beads non-specifically.[1]

-

Competition Step (Control Arm Only): Add 100 µM unlabeled S1P to the lysate. Incubate 30 mins at 4°C.

-

Probe Binding: Add S1P-biotin (final conc. 1–5 µM) to both arms. Incubate 2–4 hours at 4°C with rotation.

-

Capture: Add 30 µL pre-washed Streptavidin beads. Incubate 1 hour at 4°C.

-

Washing: Place on magnetic rack. Wash 3x with Lysis Buffer (containing 0.1% detergent).

-

Tip: A final wash with detergent-free buffer is recommended if performing Mass Spec.

-

-

Elution:

-

For Western: Add 2x Laemmli Sample Buffer, boil at 95°C for 5 mins.

-

For Mass Spec: On-bead digestion or elution with 8M Urea.

-

Validated Intracellular Targets (Case Studies)

The following targets have been rigorously validated using S1P-biotin probes.

| Target Protein | Cellular Location | Functional Consequence | Key Reference |

| HDAC1 / HDAC2 | Nucleus | S1P inhibits deacetylase activity; increases H3 acetylation at p21 and c-fos promoters.[2] | Hait et al., Science 2009 |

| TRAF2 | Cytoplasm | S1P binds the RING domain, stimulating E3 ligase activity and NF-κB signaling. | Alvarez et al., Nature 2010 |

| Prohibitin 2 (PHB2) | Mitochondria | S1P regulates Complex IV (Cytochrome c Oxidase) assembly and respiration.[3] | Strub et al., FASEB J 2011 |

| hTERT | Nucleus | S1P binding stabilizes telomerase, preventing proteasomal degradation. | Panneer Selvam et al., Blood 2015 |

Visualization: The Intracellular S1P Interactome

This diagram maps the known signaling pathways activated by intracellular S1P binding.

Figure 2: The intracellular signaling network of S1P, showing distinct targets in the nucleus, mitochondria, and cytoplasm.

Troubleshooting Matrix

| Issue | Possible Cause | Solution |

| High Background | Non-specific hydrophobic binding. | Increase wash stringency (salt up to 300mM). Use "Pre-clearing" step with beads.[4] |

| No Signal (Western) | Target abundance too low. | Use subcellular fractionation (enrichment). Increase lysate input (up to 2mg). |

| Probe Degradation | Phosphatases in lysate. | Ensure Phosphatase Inhibitor Cocktail (Sodium Orthovanadate/Fluoride) is fresh. |

| Competition Fails | Insufficient competitor concentration. | Increase unlabeled S1P to 200x or 500x excess. Ensure unlabeled S1P is solubilized correctly (BSA complex). |

References

-

Hait, N. C., et al. (2009).[2][5] "Regulation of histone acetylation in the nucleus by sphingosine-1-phosphate." Science, 325(5945), 1254-1257.[2] [Link]

-

Strub, G. M., et al. (2011).[6] "Sphingosine-1-phosphate produced by sphingosine kinase 2 in mitochondria interacts with prohibitin 2 to regulate complex IV assembly and respiration."[3][7] The FASEB Journal, 25(2), 600-612.[3][7] [Link]

-

Alvarez, S. E., et al. (2010).[5] "Sphingosine-1-phosphate is a missing cofactor for the E3 ubiquitin ligase TRAF2." Nature, 465(7301), 1084-1088. [Link]

-

Panneer Selvam, S., et al. (2015). "Binding of the sphingolipid S1P to hTERT stabilizes telomerase at the nuclear periphery by allosterically mimicking phosphorylation." Blood, 126(18), 2085-2096. [Link]

Sources

- 1. bioclone.net [bioclone.net]

- 2. Regulation of histone acetylation in the nucleus by sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sphingosine-1-phosphate produced by sphingosine kinase 2 in mitochondria interacts with prohibitin 2 to regulate complex IV assembly and respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Sphingosine 1-Phosphate Receptors and Metabolic Enzymes as Druggable Targets for Brain Diseases [frontiersin.org]

- 6. Sphingosine 1-phosphate (S1P) promotes mitochondrial biogenesis in Hep G2 cells by activating Peroxisome proliferator-activated receptor γ coactivator 1α (PGC-1α) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. S1PR1 inhibition induces proapoptotic signaling in T cells and limits humoral responses within lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biotinylated Sphingosine-1-Phosphate (S1P) for Lipid-Protein Interaction Studies

[1]

Executive Summary

Sphingosine-1-phosphate (S1P) is a pleiotropic bioactive lipid that regulates cell proliferation, migration, and immune trafficking through G protein-coupled receptors (S1PR1–5) and intracellular targets.[1][2] Elucidating the S1P interactome is critical for understanding its role in cancer, immunology, and vascular biology.[1]

This guide details the technical application of Biotinylated S1P (Biotin-S1P) as a chemical probe for isolating and identifying S1P-binding proteins.[1] Unlike protein-protein interaction studies, lipid-protein pull-downs require specific handling to maintain lipid solubility, prevent micellar artifacts, and ensure the biotin tag does not sterically hinder the phosphate headgroup—the primary determinant of S1P biological activity.[1]

Part 1: The Biochemistry of Biotinylated S1P

Structural Considerations & Linker Chemistry

The design of the Biotin-S1P probe is the single most critical factor in the success of an interaction study. S1P interacts with its receptors and chaperones (e.g., ApoM, Albumin) primarily through its zwitterionic headgroup (phosphate and amino alcohol).[1]

-

The "Omega" Rule: The biotin tag must be attached to the omega (

) terminus of the alkyl chain, never the headgroup. Modifications to the phosphate or amine group abolish binding to S1PRs and most intracellular targets. -

Linker Length: A polyethylene glycol (PEG) or amino-hexanoic acid spacer is required between the lipid tail and the biotin moiety. This reduces steric hindrance, allowing the S1P headgroup to protrude from the streptavidin-bead complex and remain accessible to soluble proteins.

Recommended Probe Structure:

-

Bait: Sphingosine-1-Phosphate (d18:1)[1]

-

Tag: Biotin

-

Position:

-functionalized (e.g., Biotin-C6-S1P or Biotin-PEG-S1P)[1]

The Carrier Problem

S1P is amphipathic with a critical micelle concentration (CMC) in the low micromolar range. In aqueous buffers, free Biotin-S1P forms micelles that can trap non-specific proteins or bury the biotin tag.[1]

-

Solution: Pre-complex Biotin-S1P with Fatty Acid-Free BSA (Bovine Serum Albumin) at a 1:1 to 1:3 molar ratio before adding to the lysate or beads.[1] This mimics the physiological transport of S1P and ensures monomeric presentation.

Part 2: Experimental Workflow (The "Pull-Down")

This protocol utilizes magnetic streptavidin beads for superior washing efficiency and lower background compared to agarose slurries.

Reagents & Preparation

-

Biotin-S1P Stock: 1 mM in MeOH or DMSO/PBS vehicle.

-

Control Lipid: Biotin-Sphingosine (lacks phosphate) or Biotin-PEG-linker (lacks lipid).[1]

-

Lysis Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 1% Nonidet P-40 (or mild detergent like DDM for GPCRs), Phosphatase Inhibitors (critical to prevent S1P degradation by LPPs), Protease Inhibitors.[1]

-

Elution Buffer: 2x Laemmli Sample Buffer (for Western/Mass Spec) or 5 mM Free Biotin (for native elution).

Step-by-Step Protocol

Phase A: Probe Immobilization (Pre-conjugation Strategy)

Rationale: Conjugating lipid to beads before adding lysate prevents the lipid from partitioning into cellular membranes non-specifically.

-

Bead Washing: Wash 50 µL of Streptavidin Magnetic Beads (e.g., Dynabeads MyOne C1) 3x with PBS-T (0.01% Tween-20).

-

Conjugation: Resuspend beads in 200 µL PBS. Add Biotin-S1P to a final concentration of 10 µM.[1]

-

Control: Prepare a separate set of beads with Biotin-Sphingosine or Biotin-Linker only.[1]

-

-

Incubation: Rotate at Room Temperature (RT) for 30–60 mins.

-

Blocking: Wash beads 2x with PBS.[1] Resuspend in "Blocking Buffer" (PBS + 1% BSA) for 30 mins to block remaining streptavidin sites and coat the lipid surface.

Phase B: Lysate Capture[1]

-

Lysate Prep: Lyse cells (e.g., HEK293, HUVEC) in Lysis Buffer.[1] Clarify by centrifugation (14,000 x g, 10 min, 4°C).

-

Protein Conc: Adjust to 1–2 mg/mL.

-

-

Binding: Add 500 µg of cell lysate to the Biotin-S1P conjugated beads.

-

Incubation: Rotate for 2–4 hours at 4°C. (Overnight increases background).

-

Washing: Place on magnetic rack. Remove supernatant.[1] Wash 3x with Lysis Buffer (containing 0.1% detergent) and 2x with PBS (detergent-free) to remove lipid micelles.[1]

Phase C: Elution & Detection[1]

-

Denaturing Elution: Add 30 µL 2x Laemmli Buffer. Boil at 95°C for 5 min.

-

Analysis: Perform SDS-PAGE followed by Western Blot (for known targets like S1PR1, TRAF2) or Mass Spectrometry (for novel discovery).[1]

Part 3: Visualization of Workflows

Diagram 1: S1P Interaction Logic & Probe Design

This diagram illustrates the structural requirements for the probe and the logic of the pull-down assay.

Caption: Structural logic of the Biotin-S1P probe. The biotin tag is positioned at the omega-terminus to preserve the phosphate headgroup's accessibility for protein binding.

Diagram 2: Experimental Workflow

A visual guide to the pull-down protocol.

Caption: Step-by-step workflow for Biotin-S1P pull-down assays, highlighting the critical competition control step for validation.

Part 4: Validation & Troubleshooting (Self-Validating Systems)

To ensure scientific integrity, every experiment must include specific controls.

The "Cold" Competition Assay (Gold Standard)

To prove that a protein binds specifically to the S1P moiety and not the bead, linker, or biotin:

-

Prepare two identical pull-down tubes.[1]

-

In Tube A, perform the standard protocol.

-

In Tube B, add 100-fold molar excess of non-biotinylated (native) S1P during the lysate incubation step.

-

Result: The signal for the target protein in Tube B should be significantly reduced or abolished (competed out). If the signal remains, the interaction is non-specific.

Negative Controls

-

Biotin-Sphingosine: Use a biotinylated sphingosine (lacking the phosphate group).[1] Since most specific effectors (S1PRs, TRAF2) require the phosphate, they should not bind to this control.[1]

-

Beads Only: Incubate lysate with streptavidin beads alone to identify "sticky" proteins (e.g., carboxylases that bind avidin naturally).[1]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| High Background | Non-specific hydrophobic binding | Increase detergent stringency (e.g., 0.5% Triton X-100) or salt (300 mM NaCl) in wash steps.[1] |

| No Signal (Known Target) | Steric hindrance or degradation | Use a longer linker (PEG4 vs C6).[1] Add phosphatase inhibitors (Fluoride, Orthovanadate) to lysate.[1] |

| Lipid "Clumping" | Poor solubility | Pre-complex Biotin-S1P with BSA before adding to beads.[1] Do not add pure lipid stock directly to aqueous buffer. |

| Loss of GPCRs | Receptor instability | Use milder detergents (DDM, Digitonin) instead of NP-40/RIPA.[1] Keep all steps strictly at 4°C. |

Part 5: Advanced Applications

Mass Spectrometry (Lipid-Protein Interactomics)

For unbiased discovery, eluate from the beads can be digested with trypsin and analyzed via LC-MS/MS.[1]

-

Note: S1P binds Albumin (HSA/BSA) and ApoM abundantly. These will be the dominant bands in serum-containing samples.[1] Deplete albumin or use focused nuclear/membrane fractions to see lower-abundance signaling partners.[1]

Microscopy

Biotin-S1P can be used to visualize S1P uptake in live cells.[1]

-

Protocol: Incubate cells with Biotin-S1P/BSA complex -> Fix cells -> Permeabilize -> Stain with Streptavidin-AlexaFluor 488.[1]

-

Observation: S1P is rapidly internalized; staining often localizes to the ER and mitochondria (sites of S1P metabolism by SPL and SPP).

References

-

Spiegel, S., & Milstien, S. (2003).[1] Sphingosine-1-phosphate: an enigmatic signaling lipid. Nature Reviews Molecular Cell Biology, 4(5), 397-407.[1] Link

-

Echelon Biosciences. (n.d.).[1] Biotin-Sphingosine-1-Phosphate Technical Data Sheet. Echelon Biosciences Inc.[1]Link[1]

-

Hla, T., & Dannenberg, A. J. (2012).[1] Sphingolipid signaling in metabolic disorders. Cell Metabolism, 16(4), 420-434.[1] Link[1]

-

Kihara, A., et al. (2014).[1] Metabolism and biological functions of two distinct subsets of intracellular sphingosine-1-phosphate. Journal of Lipid Research, 55(12), 2619-2629.[1] Link

-

Avanti Polar Lipids. (n.d.). Sphingosine-1-Phosphate and Analogs. Avanti Polar Lipids.[1]Link[1]

Foundational Research on N-Biotinyl D-erythro-Sphingosine-1-phosphate: A Technical Guide for Researchers

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of N-Biotinyl D-erythro-Sphingosine-1-phosphate (S1P-biotin). This document moves beyond a simple recitation of facts to offer field-proven insights into the strategic application of this critical research tool. We will delve into the core principles of Sphingosine-1-phosphate (S1P) signaling, the unique advantages conferred by the biotinylation of S1P, and detailed methodologies for its use in cutting-edge research.

The Central Role of Sphingosine-1-Phosphate in Cellular Communication

Sphingosine-1-phosphate is a bioactive signaling lipid that plays a pivotal role in a vast array of cellular processes, including cell proliferation, migration, survival, and differentiation.[1] It is produced from the phosphorylation of sphingosine by sphingosine kinase (SphK) enzymes.[1] S1P exerts its effects primarily through a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅.[2][3][4] These receptors are expressed on the surface of various cell types, including immune, endothelial, and smooth muscle cells, and their activation triggers a cascade of intracellular signaling pathways.[1]

The S1P signaling network is integral to numerous physiological and pathological processes. For instance, it is a master regulator of immune cell trafficking, governing the egress of lymphocytes from lymphoid organs.[5] This has made S1P receptors a major target for the development of immunomodulatory drugs.[2][5] Furthermore, S1P signaling is deeply involved in the development and maintenance of the cardiovascular system, angiogenesis, and has been implicated in the progression of cancer.[1][6]

The S1P Receptor Family: Diverse Signaling and Function

The five S1P receptor subtypes (S1P₁₋₅) exhibit distinct tissue distribution and couple to different G proteins, leading to a wide range of cellular responses.[4][7]

-

S1P₁: Primarily couples to Gαi and is crucial for lymphocyte egress, endothelial barrier function, and angiogenesis.[5][7]

-

S1P₂: Couples to Gαi, Gαq, and Gα₁₂/₁₃, and is often associated with the inhibition of cell migration.[2]

-

S1P₃: Also couples to Gαi, Gαq, and Gα₁₂/₁₃, and is involved in cardiovascular development and immune regulation.[7]

-

S1P₄: Primarily expressed in hematopoietic cells and plays a role in immune cell function.[3]

-

S1P₅: Predominantly found in the central nervous system and natural killer (NK) cells, where it regulates their egress from lymphoid tissues.[2][3]

The intricate interplay between these receptors and the spatiotemporal regulation of S1P levels creates a complex signaling network that fine-tunes cellular behavior.

Figure 1: Overview of S1P Receptor Signaling Pathways.

N-Biotinyl D-erythro-Sphingosine-1-phosphate: A Versatile Tool for S1P Research

N-Biotinyl D-erythro-Sphingosine-1-phosphate is a synthetic analog of S1P where a biotin molecule is attached to the terminus of the alkyl chain.[8] This modification retains the natural D-erythro stereochemistry of S1P, which is crucial for its biological activity.[8] The addition of the biotin tag transforms S1P into a powerful tool for a variety of biochemical and cell-based assays.

The utility of S1P-biotin stems from the extraordinarily high affinity and specificity of the interaction between biotin and streptavidin. This bond is one of the strongest non-covalent interactions known in nature, making it an ideal system for capturing and detecting biotinylated molecules.[9]

Advantages of Using S1P-biotin

The use of S1P-biotin offers several key advantages for researchers studying S1P signaling:

-

High Affinity and Specificity: The biotin tag allows for highly specific and robust capture and detection using streptavidin-based reagents.

-

Versatility: S1P-biotin can be employed in a wide range of applications, from identifying binding partners to visualizing receptor localization.

Experimental Applications of N-Biotinyl D-erythro-Sphingosine-1-phosphate

The unique properties of S1P-biotin make it an invaluable reagent for several key experimental approaches.

Identification of S1P-Interacting Proteins via Pull-Down Assays

A primary application of S1P-biotin is the identification of novel S1P-binding proteins from complex biological samples such as cell lysates or tissue extracts. This is typically achieved through a pull-down assay coupled with mass spectrometry.

Figure 2: Workflow for Identifying S1P-Interacting Proteins.

Protocol: Streptavidin Pull-Down Assay for S1P-Interacting Proteins

This protocol provides a general framework for a pull-down assay using S1P-biotin. Optimization of incubation times, buffer compositions, and wash stringency is crucial for success.

Materials:

-

N-Biotinyl D-erythro-Sphingosine-1-phosphate (S1P-biotin)

-

Streptavidin-coated magnetic beads[10]

-

Cell or tissue lysate

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Binding/Wash buffer (e.g., PBS with 0.05% Tween-20)[10]

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Magnetic rack[10]

Procedure:

-

Bead Preparation:

-

Incubation with S1P-biotin and Lysate:

-

Resuspend the washed beads in Binding/Wash buffer.

-

Add S1P-biotin to the bead suspension and incubate with gentle rotation for 30-60 minutes at 4°C to allow for binding.

-

Pellet the beads on the magnetic rack and remove the supernatant.

-

Add the cell or tissue lysate to the S1P-biotin-coated beads.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for the interaction between S1P-biotin and its binding partners.

-

-

Washing:

-

Pellet the beads on the magnetic rack and discard the supernatant.

-

Wash the beads extensively (at least 3-5 times) with ice-cold Binding/Wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

After the final wash, remove all residual buffer.

-

Add elution buffer (e.g., 1X SDS-PAGE sample buffer) to the beads.

-

Boil the sample for 5-10 minutes to denature the proteins and release them from the beads.

-

-

Analysis:

-

Pellet the beads and carefully collect the supernatant containing the eluted proteins.

-

Analyze the eluted proteins by SDS-PAGE and silver staining or proceed with in-gel or in-solution digestion for mass spectrometry-based protein identification.[11]

-

Visualization of S1P Receptor Localization and Trafficking

Fluorescently labeled streptavidin can be used in conjunction with S1P-biotin to visualize the localization of S1P binding sites, including S1P receptors, on the cell surface. This approach can also be adapted to study receptor internalization and trafficking upon ligand binding.

Figure 3: Workflow for Visualizing S1P Binding Sites.

Protocol: Fluorescence Microscopy of S1P Binding Sites

This protocol outlines the basic steps for visualizing S1P binding sites using S1P-biotin and fluorescent streptavidin.

Materials:

-

Cells cultured on coverslips or in imaging-compatible plates

-

N-Biotinyl D-erythro-Sphingosine-1-phosphate (S1P-biotin)

-

Fluorescently labeled streptavidin (e.g., conjugated to Alexa Fluor 488 or other suitable fluorophore)[9]

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI (optional, for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Cell Culture:

-

Plate cells on coverslips or in imaging dishes and culture until they reach the desired confluency.

-

-

Labeling with S1P-biotin:

-

Wash the cells once with pre-warmed PBS.

-

Incubate the cells with S1P-biotin in serum-free medium for a specified time (e.g., 30-60 minutes) at 37°C. The optimal concentration of S1P-biotin should be determined empirically.

-

-

Washing:

-

Wash the cells three times with cold PBS to remove unbound S1P-biotin.

-

-

Labeling with Fluorescent Streptavidin:

-

Incubate the cells with fluorescently labeled streptavidin diluted in PBS for 30-60 minutes at 4°C in the dark.

-

-

Washing:

-

Wash the cells three times with cold PBS to remove unbound streptavidin.

-

-

Fixation:

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[12]

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

-

Data Interpretation and Considerations

The successful application of S1P-biotin requires careful experimental design and data interpretation.

-

Controls are Critical: In pull-down assays, it is essential to include negative controls, such as beads alone or beads incubated with biotin in the absence of S1P, to identify non-specific binders. For microscopy experiments, cells not treated with S1P-biotin but incubated with fluorescent streptavidin should be included to assess background fluorescence.

-

Validation of Findings: Proteins identified in pull-down assays should be validated by orthogonal methods, such as co-immunoprecipitation or functional assays.

-

Concentration Optimization: The optimal concentration of S1P-biotin for each application should be determined empirically. High concentrations may lead to non-specific effects, while low concentrations may not provide a sufficient signal.

Synthesis of N-Biotinyl D-erythro-Sphingosine-1-phosphate

While commercially available, a general understanding of the synthesis of S1P analogs can be beneficial. The synthesis of S1P typically starts from commercially available D-erythro-sphingosine.[13] The phosphate group can be introduced using phosphoramidite chemistry.[13] For biotinylation, a biotin derivative with a reactive group (e.g., an NHS ester) is typically reacted with the amino group of a modified sphingosine precursor before or after phosphorylation.

Conclusion